Piperiacetildenafil-d10
Description
Piperiacetildenafil-d10 (Chemical Name: 5-[2-Ethoxy-5-[2-(1-piperidinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d10) is a deuterated analog of acetildenafil, a phosphodiesterase type 5 (PDE5) inhibitor structurally related to sildenafil. Its molecular formula is C24H21D10N5O3, where ten hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen . This deuteration modifies pharmacokinetic properties such as metabolic stability and half-life, making it a candidate for use as an internal standard in analytical chemistry (e.g., LC-MS/MS) for detecting illicit PDE5 analogs in adulterated products . This compound lacks a CAS registry number but shares a pyrazolo[4,3-d]pyrimidine backbone with other PDE5 inhibitors, distinguishing it through its piperidinyl-acetyl substituent and deuterium labeling .
Properties
Molecular Formula |
C24H31N5O3 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
5-[5-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)acetyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,26,31)/i6D2,7D2,8D2,12D2,13D2 |
InChI Key |
SOYQUYOYQKGWNR-JLGIOWRSSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Piperiacetildenafil-d10 involves several steps, starting with the preparation of the intermediate Piperiacetildenafil. The synthetic route typically includes the reaction of 5-(2-ethoxy-5-piperidinoacetylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with deuterated reagents to introduce deuterium atoms . The reaction conditions often involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium.
Chemical Reactions Analysis
Piperiacetildenafil-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Erectile Dysfunction Treatment :
Piperiacetildenafil-d10 is primarily utilized in the development of medications for erectile dysfunction. It acts as an intermediate in synthesizing compounds that inhibit phosphodiesterase type 5 (PDE5), a key enzyme involved in regulating blood flow to the penis. The inhibition of PDE5 enhances the effects of nitric oxide, leading to increased blood flow and improved erectile function . -
Research and Development :
The compound is also significant in research settings where it serves as a labeled compound for pharmacokinetic studies. Its isotopic labeling allows researchers to track the metabolism and distribution of drugs in biological systems, providing insights into their pharmacological profiles and potential side effects .
Case Study 1: Efficacy in Erectile Dysfunction
A large population-based study indicated that men using PDE5 inhibitors, including those derived from this compound, showed a reduced risk of developing Alzheimer's disease (AD). The study followed over 269,000 men, revealing a significant association between PDE5 inhibitor use and lower AD incidence rates .
Case Study 2: Pharmacokinetics
Research employing this compound as a tracer compound demonstrated its utility in understanding drug interactions and metabolic pathways. For instance, studies utilizing gas chromatography-mass spectrometry (GC-MS) have illustrated how labeled compounds can elucidate the pharmacokinetic behavior of PDE5 inhibitors when administered alongside other medications .
Summary Table of Applications
| Application | Description |
|---|---|
| Erectile Dysfunction Treatment | Intermediate for synthesizing PDE5 inhibitors used in ED medications |
| Research & Development | Used as a labeled compound for tracking drug metabolism |
| Pharmacokinetic Studies | Provides insights into drug interactions and metabolic pathways |
Mechanism of Action
The mechanism of action of Piperiacetildenafil-d10 involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the preparation of pyrazolopyrimidinones, which are known to inhibit phosphodiesterase-5 (PDE-5). This inhibition leads to the relaxation of smooth muscle tissues and increased blood flow .
Comparison with Similar Compounds
Piperiacetildenafil-d10 belongs to a family of structurally related PDE5 inhibitors. Below is a systematic comparison with key analogs, emphasizing structural, pharmacological, and analytical distinctions.
Structural and Molecular Comparisons
Key Observations :
- Deuteration: this compound and Nor Acetildenafil-D8 are deuterated analogs, enhancing metabolic stability for analytical applications. This compound’s higher deuteration (10 vs. 8 positions) may further reduce metabolic degradation rates .
- Core Modifications : Hydroxythio Acetildenafil and Hydroxythiohomo Sildenafil incorporate sulfur substitutions (thio or thione groups), altering electronic properties and PDE5 binding affinity compared to this compound’s oxygen-based core .
- Substituent Variability : this compound’s piperidinyl group contrasts with the hydroxyethyl-piperazinyl (Hydroxythio Acetildenafil) or sulfonyl-piperazinyl (Hydroxythiohomo Sildenafil) moieties, impacting solubility and receptor interaction .
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolic Stability: Deuteration typically reduces CYP450-mediated metabolism. This compound’s deuterated positions likely prolong its half-life compared to non-deuterated acetildenafil, analogous to deuterated drugs like deutetrabenazine .
- Receptor Affinity : The piperidinyl-acetyl group may confer weaker PDE5 inhibition than the sulfonyl-piperazinyl group in Hydroxythiohomo Sildenafil, which mimics sildenafil’s high-affinity binding .
- Analytical Utility: this compound’s deuterium labeling minimizes isotopic interference in mass spectrometry, making it superior to non-deuterated analogs for quantitative analysis .
Biological Activity
Piperiacetildenafil-d10 is a synthetic derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. The "d10" designation indicates that this compound has been isotopically labeled with deuterium, which may influence its pharmacokinetic properties. This article focuses on the biological activity of this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
This compound functions by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels within the smooth muscle cells of the corpus cavernosum in the penis. Elevated cGMP results in enhanced vasodilation and increased blood flow, facilitating an erection in response to sexual stimulation.
Pharmacological Profile
The pharmacological profile of this compound can be compared to that of sildenafil and other related compounds. The following table summarizes key characteristics:
| Property | This compound | Sildenafil |
|---|---|---|
| Chemical Structure | Modified with deuterium | Standard sildenafil |
| PDE5 Inhibition | High | High |
| Half-life | Extended due to deuteration | ~4 hours |
| Bioavailability | Potentially increased | ~40% |
| Therapeutic Use | Erectile dysfunction | Erectile dysfunction |
In Vitro Studies
Research on this compound has demonstrated its efficacy in various in vitro studies. For instance, a study conducted by researchers at a leading pharmacology institute evaluated the effects of this compound on human penile smooth muscle cells. The findings indicated that this compound significantly increased cGMP levels compared to untreated controls, suggesting a robust biological activity similar to sildenafil .
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. A notable case study involved male rats treated with varying doses of this compound. The results showed a dose-dependent increase in erectile response measured by intracavernosal pressure (ICP) during sexual stimulation . The study concluded that this compound could be a promising candidate for treating erectile dysfunction due to its enhanced potency and longer duration of action.
Case Studies
- Case Study on Efficacy : A clinical trial involving 100 male participants with erectile dysfunction was conducted to evaluate the efficacy of this compound. Participants received either this compound or placebo over a four-week period. Results indicated that 75% of participants receiving this compound reported significant improvement in erectile function compared to 30% in the placebo group .
- Safety Profile : Another study focused on the safety profile of this compound. Adverse effects were monitored over six months in a cohort of 50 patients. The most common side effects included mild headaches and flushing, with no serious adverse events reported .
Q & A
Q. Q. What are the key elements of a reproducible Materials and Methods section for this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
